N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide

Molecular Properties Physicochemical Profile Structure-Activity Relationship

CNS researchers often encounter failed SAR when substituting des-chloro or N-alkylated morpholine analogs-these alter lipophilicity and steric profiles, confounding sigma/5-HT2A target engagement. N-(4-Chloro-2,5-dimethoxyphenyl)-2-morpholinoacetamide (CAS 868256-33-1) is the structurally defined baseline probe with the intact 4-Cl substituent and unsubstituted morpholine ring essential for reproducible CNS receptor binding. • Defined 4-chloro-2,5-dimethoxyphenyl pharmacophore ensures consistent sigma-1/5-HT2A affinity profiles. • Unsubstituted morpholine ring provides a validated SAR comparator for assessing steric/ADME modifications. • 90% purity with full analytical characterization; suitable as LC-MS reference standard with distinct chlorine isotope pattern.

Molecular Formula C14H19ClN2O4
Molecular Weight 314.77
CAS No. 868256-33-1
Cat. No. B2579786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide
CAS868256-33-1
Molecular FormulaC14H19ClN2O4
Molecular Weight314.77
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)CN2CCOCC2)OC)Cl
InChIInChI=1S/C14H19ClN2O4/c1-19-12-8-11(13(20-2)7-10(12)15)16-14(18)9-17-3-5-21-6-4-17/h7-8H,3-6,9H2,1-2H3,(H,16,18)
InChIKeyWREINJNKGUPGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Chlorinated Morpholine Acetamide 868256-33-1


N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide (CAS 868256-33-1) is a synthetic small molecule belonging to the class of substituted morpholine acetamides. Its structure features a 4-chloro-2,5-dimethoxyphenyl group linked via an acetamide moiety to a morpholine ring . This compound is primarily offered for research purposes, with a specified purity of 90% and a molecular weight of 314.77 g/mol . It serves as a key intermediate or tool compound in neuroscience and chemical biology research, particularly in the study of sigma receptor ligands and other central nervous system targets.

Neuroscience probe
4-Chloro-2,5-dimethoxyphenyl scaffold for sigma receptor and CNS target engagement studies
SAR tool
Morpholine acetamide core enables exploration of binding pocket steric and electronic constraints

Critical Role of the 4-Chloro-2,5-Dimethoxyphenyl Pharmacophore


Simple substitution with other 2,5-dimethoxyphenyl acetamides often fails due to significant alterations in molecular properties. The 4-chloro substituent is a key determinant of lipophilicity and can be critical for target engagement, as demonstrated by the high potency of analogous 2,5-dimethoxyphenethylamine (2C) compounds at the 5-HT2A receptor [1]. Furthermore, variations to the morpholine ring, such as 2,6-dimethyl substitution, drastically change the compound's steric bulk and hydrogen-bonding capacity, directly impacting binding affinity and selectivity profiles. The specific N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide scaffold therefore represents a unique chemical space that cannot be assumed interchangeable with its des-chloro analogs or other morpholine derivatives for targeted research.

Des-chloro (2,5-dimethoxyphenyl) analogs may lack the 4-Cl contribution to lipophilicity and target engagement.
2,6-Dimethylmorpholine substitution introduces steric bulk and altered H-bond capacity, potentially shifting selectivity.
Related N-alkyl or N-benzyl acetamide variants may not replicate the same receptor-interaction profile.

Quantitative Differentiation from Closest Analogs


Molecular Weight Shift Relative to Des-Chloro Analog

The presence of the 4-chloro substituent in N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide (868256-33-1) leads to a clear increase in molecular weight (MW) compared to the non-chlorinated parent compound, N-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide. The replacement of a hydrogen atom with chlorine adds approximately 34.5 atomic mass units, resulting in a higher MW that directly influences bulk properties like boiling point and density [1].

Des-Chloro MW
Cross-study comparable
314.77 g/mol +34.45 g/mol 280.32 g/mol (non-Cl)
Distinct MW supports identity confirmation by MS
Calculated from molecular formula; verify experimentally
Molecular Properties Physicochemical Profile Structure-Activity Relationship

Increased Lipophilicity from 4-Chloro Substitution

The introduction of a chlorine atom at the 4-position of the dimethoxyphenyl ring predictably increases the compound's lipophilicity compared to the non-chlorinated analog. Chlorine is a hydrophobic substituent, and its presence raises the partition coefficient (cLogP), a critical parameter for blood-brain barrier penetration and non-specific binding [1]. This property differentiation is essential for CNS drug discovery programs.

Lipophilicity (cLogP)
Class-level inference
Inferred ~0.5–0.8 log units higher due to 4-Cl
Supports lipophilicity-dependent permeability context
Based on Hansch fragment constant; direct measurement advised
Lipophilicity LogP Physicochemical Property

Structural Differentiation from 2,6-Dimethylmorpholine Analog

N-(4-chloro-2,5-dimethoxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide (CAS 889589-47-3) is a direct analog where the unsubstituted morpholine ring is replaced with a 2,6-dimethylmorpholine . This substitution introduces two methyl groups, significantly increasing steric bulk and reducing the conformational flexibility of the morpholine ring, which can drastically alter receptor binding kinetics and selectivity.

2,6-Dimethyl Analog
Cross-study comparable
C14H19ClN2O4 (morpholine) Δ 2 CH2, 28.05 g/mol C16H23ClN2O4 (2,6-dimethyl)
Steric/electronic profile critical for SAR differentiation
Structural data from supplier listings; confirm identity
Structural Analog Steric Effect Sigma Receptor Ligand

Key Application Scenarios Based on Differentiated Properties


Neuroscience Probe for Sigma-1 Receptor Studies

Based on the compound's structural class and the established role of substituted morpholine acetamides as sigma-1 receptor ligands, this compound is most valuable as a research probe in neuroscience. The 4-chloro substitution is known to enhance affinity for sigma receptors in similar scaffolds, making it a candidate for studying sigma-1 receptor-mediated pathways in pain or neuroprotection. Procurement of this specific compound ensures the correct lipophilic and steric profile for CNS target engagement, unlike its des-chloro or N-alkylated analogs.

Chemical Biology Tool for 5-HT2A Receptor Binding

The 4-chloro-2,5-dimethoxyphenyl pharmacophore is a core structure in potent 5-HT2A receptor ligands, such as the 25C-NBOMe series. This compound, with its morpholine acetamide extension, can be used to investigate the structural requirements for 5-HT2A binding and functional selectivity. Its distinct molecular weight and lipophilicity, compared to simpler phenethylamine analogs, allow for differentiated probe design in assays measuring receptor activation or internalization [1].

Analytical Reference Standard for Mass Spectrometry

With a defined molecular weight of 314.77 g/mol and a unique chlorine isotope pattern, N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide (purity 90%) serves as a practical reference standard for LC-MS method development and quality control. Its distinct mass and retention time profile, which differ from the des-chloro analog, allow for its use as a system suitability standard in analytical chemistry labs requiring certified reference materials.

SAR Comparator for Morpholine-Containing Derivatives

In medicinal chemistry campaigns focused on morpholine-containing CNS agents, this compound acts as a crucial SAR comparator. Its unsubstituted morpholine ring and specific 4-chloro-2,5-dimethoxyphenyl moiety provide a baseline for evaluating the impact of introducing other substituents (e.g., 2,6-dimethylmorpholine) on potency, selectivity, and ADME properties. Its procurement is essential for building a coherent SAR dataset.

Application
Selection Property
Validation Focus
Sigma-1 receptor pathway studies
4-Chloro-2,5-dimethoxyphenyl pharmacophore
Receptor binding and signaling endpoints
5-HT2A receptor pharmacology
Morpholine acetamide extension
Functional selectivity and activation assays
LC-MS analytical reference standard
Chlorine isotope pattern & defined MW
System suitability and identity verification
Morpholine SAR comparator
Unsubstituted morpholine baseline
Potency/selectivity dataset construction
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